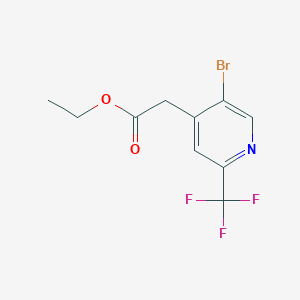
Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position and a trifluoromethyl group at the 2-position of the pyridine ring, with an ethyl acetate group attached to the 4-position. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-(trifluoromethyl)pyridine to introduce the bromine atom at the 5-position. This is followed by the esterification of the resulting brominated pyridine with ethyl acetate under acidic or basic conditions to yield the final product.
Bromination: The bromination of 2-(trifluoromethyl)pyridine can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Esterification: The brominated intermediate is then reacted with ethyl acetate in the presence of a strong acid like sulfuric acid or a base such as sodium ethoxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkylamines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while hydrolysis will produce the corresponding carboxylic acid.
科学的研究の応用
Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
類似化合物との比較
Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acetate can be compared with other pyridine derivatives that have similar functional groups. Some similar compounds include:
Ethyl 2-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)acetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(5-bromo-2-(methyl)pyridin-4-yl)acetate: Similar structure but with a methyl group instead of trifluoromethyl.
Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-3-yl)acetate: Similar structure but with the functional groups at different positions on the pyridine ring.
The uniqueness of this compound lies in the specific combination of the bromine and trifluoromethyl groups, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H9BrF3NO2 |
|---|---|
分子量 |
312.08 g/mol |
IUPAC名 |
ethyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate |
InChI |
InChI=1S/C10H9BrF3NO2/c1-2-17-9(16)4-6-3-8(10(12,13)14)15-5-7(6)11/h3,5H,2,4H2,1H3 |
InChIキー |
WRQAIDOHYZGFEF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC(=NC=C1Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




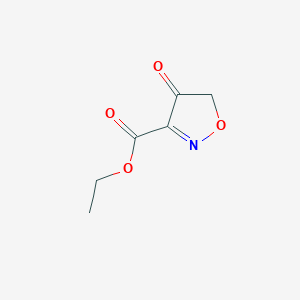

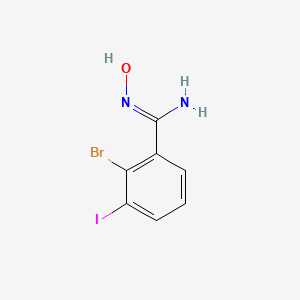
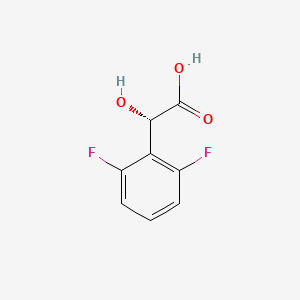
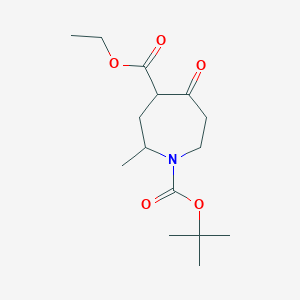
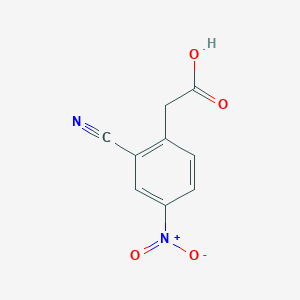
![tert-Butyl 6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12963372.png)
![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
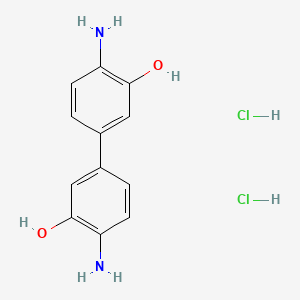
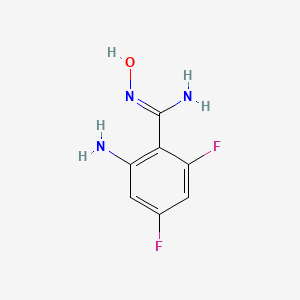
![(3aR,4R,6R,6aR)-4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile 4-methylbenzenesulfonate](/img/structure/B12963389.png)

